

O-2050: A Comprehensive Technical Guide to its Molecular Structure and Pharmacological Properties

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Compound of Interest

Compound Name: O-2050

Cat. No.: B1147557

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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2050 is a synthetic, classical cannabinoid derivative that has garnered significant interest within the scientific community for its complex pharmacological profile at the cannabinoid receptors CB1 and CB2. Initially characterized as a silent antagonist at the CB1 receptor, subsequent research has revealed a more nuanced activity profile, including partial agonism under certain assay conditions. This document provides an in-depth technical overview of the molecular structure, physicochemical properties, and pharmacological characteristics of **O-2050**. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Molecular Structure and Physicochemical Properties

O-2050, with the IUPAC name (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, is a structurally complex molecule belonging to the classical cannabinoid class.^[1] Its chemical formula is C₂₃H₃₁NO₄S, and it has a molar mass of 417.56 g/mol.^{[1][2]}

Table 1: Physicochemical Properties of **O-2050**

Property	Value	Reference
IUPAC Name	(6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran	[1]
Chemical Formula	C23H31NO4S	[1][2]
Molar Mass	417.56 g/mol	[1][2]
Solubility	Soluble to 100 mM in ethanol and DMSO.	[3]
Melting Point	Not available in public literature.	
Boiling Point	Not available in public literature.	

Pharmacological Properties

O-2050 exhibits a dualistic activity profile at the cannabinoid receptors, acting as a high-affinity ligand for both CB1 and CB2 receptors. Its functional effects are assay-dependent, highlighting the complexity of its interaction with these receptors.

Receptor Binding Affinity

O-2050 demonstrates high affinity for both cannabinoid receptor subtypes, with a notable preference for the CB2 receptor.

Table 2: Cannabinoid Receptor Binding Affinities of **O-2050**

Receptor	Ki (nM)
CB1	2.5
CB2	0.2

Functional Activity

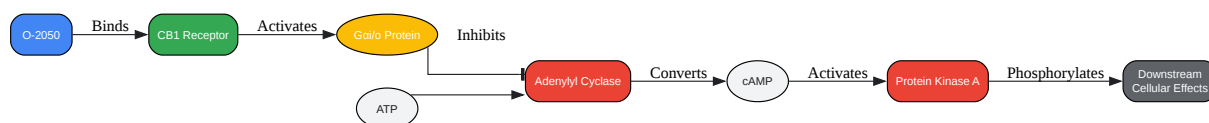
The functional activity of **O-2050** is multifaceted. In cAMP assays, it acts as a partial agonist, whereas in GTPyS binding assays, it displays weak agonist activity on its own and antagonizes the effects of full agonists.

Table 3: Functional Activity of **O-2050**

Assay	Parameter	Value (nM)	Notes
cAMP Accumulation Assay	EC50	40.4	Partial agonist activity in inhibiting forskolin-induced cAMP stimulation. [2] [3]
[35S]GTPyS Binding Assay	EC50	~0.09	Weak stimulation of [35S]GTPyS binding.
[35S]GTPyS Binding Assay	KB	22	Antagonism of CP55,940-stimulated [35S]GTPyS binding.

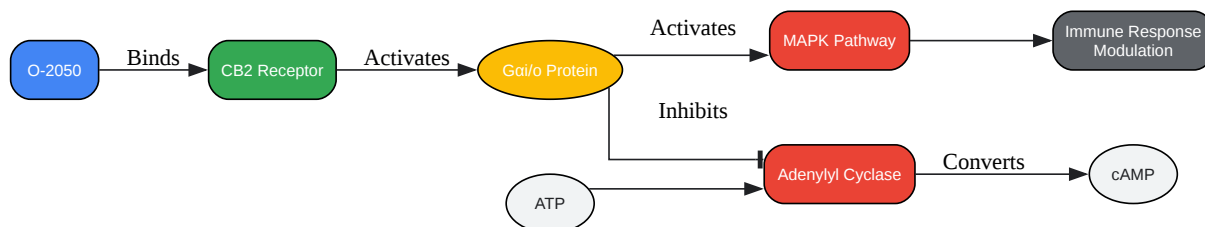
Signaling Pathways

O-2050 modulates intracellular signaling cascades through its interaction with the G-protein coupled receptors, CB1 and CB2. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.



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CB1 Receptor Signaling Pathway for **O-2050**.



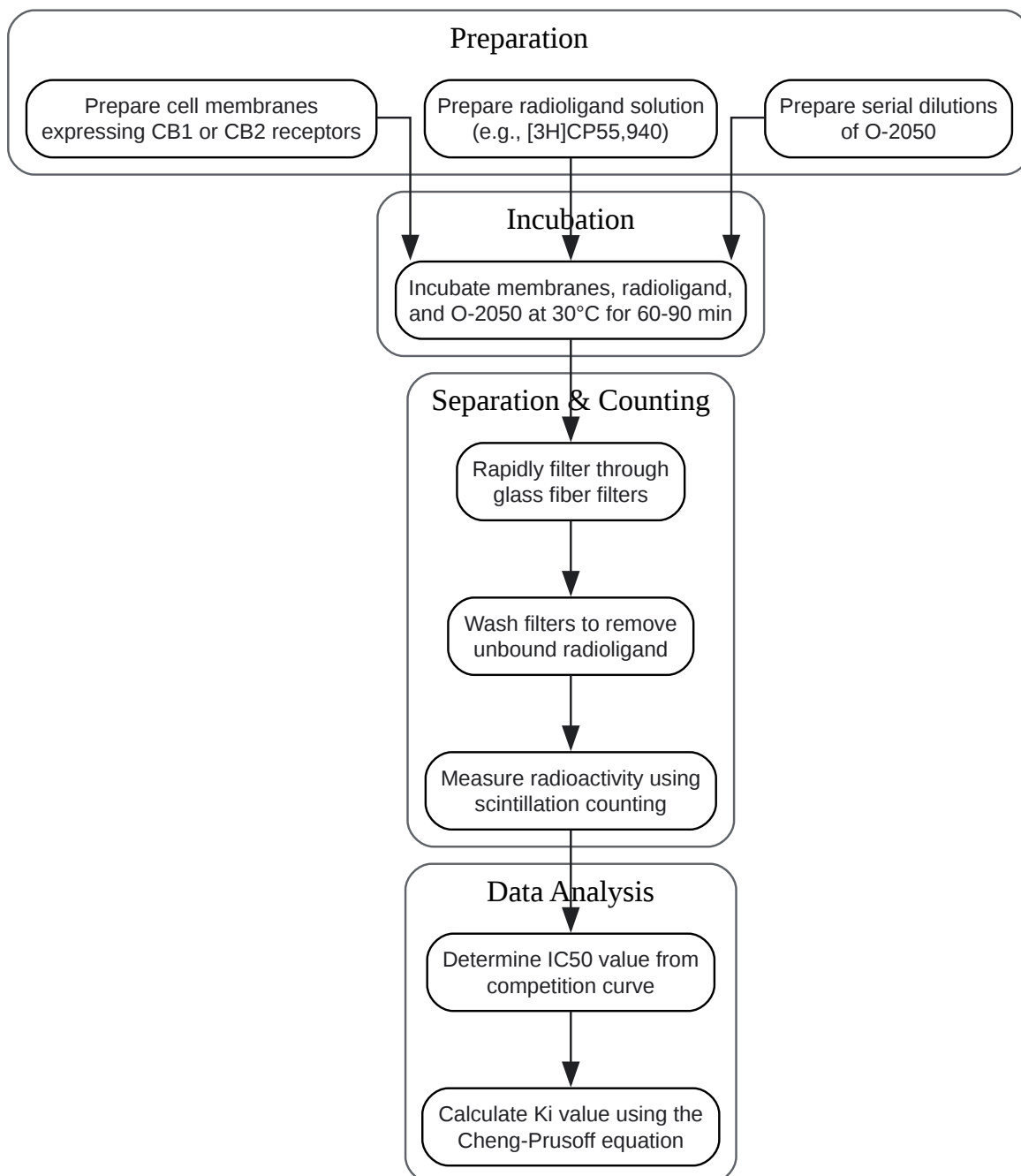
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CB2 Receptor Signaling Pathway for **O-2050**.

Experimental Protocols

Radioligand Competition Binding Assay for K_i Determination

This protocol outlines the procedure for determining the binding affinity (K_i) of **O-2050** for CB1 and CB2 receptors using a competitive radioligand binding assay.



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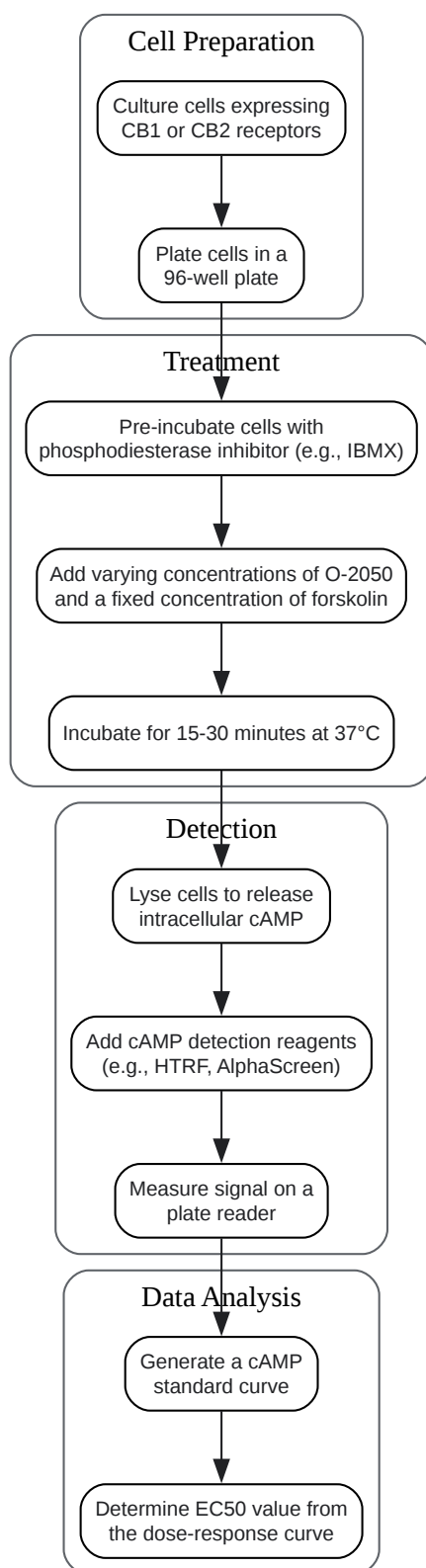
Workflow for Radioligand Binding Assay.

Methodology:

- **Membrane Preparation:** Prepare membrane homogenates from cells or tissues expressing the cannabinoid receptor of interest (CB1 or CB2).
- **Assay Buffer:** Utilize a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
- **Reaction Mixture:** In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and varying concentrations of **O-2050**.
- **Incubation:** Incubate the reaction mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
- **Filtration:** Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from unbound radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the **O-2050** concentration. Determine the IC₅₀ value (the concentration of **O-2050** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of **O-2050** on adenylyl cyclase through the measurement of intracellular cyclic AMP (cAMP) levels.



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Workflow for cAMP Functional Assay.

Methodology:

- **Cell Culture:** Culture cells stably or transiently expressing the cannabinoid receptor of interest (CB1 or CB2) in appropriate media.
- **Cell Plating:** Seed the cells into 96-well microplates and allow them to adhere overnight.
- **Assay Medium:** Replace the culture medium with a stimulation buffer, typically a Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
- **Compound Addition:** Add varying concentrations of **O-2050** to the wells. To measure the inhibitory effect on adenylyl cyclase, co-stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase.
- **Incubation:** Incubate the plate at 37°C for a defined period, typically 15-30 minutes.
- **Cell Lysis and cAMP Detection:** Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
- **Data Analysis:** Generate a standard curve using known concentrations of cAMP. Convert the raw assay signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of the **O-2050** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

O-2050 is a valuable research tool for investigating the endocannabinoid system. Its complex pharmacology, characterized by high affinity for both CB1 and CB2 receptors and a mixed antagonist/partial agonist profile, provides a unique opportunity to dissect the intricate signaling mechanisms of these receptors. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating further exploration of the therapeutic potential of modulating the endocannabinoid system.

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References

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